molecular formula C20H20ClN3O3S B6521666 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 946264-53-5

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B6521666
CAS No.: 946264-53-5
M. Wt: 417.9 g/mol
InChI Key: SMXZXJYWYPTEIC-UHFFFAOYSA-N
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Description

2-({1-[(2-Chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic imidazole derivative characterized by a 1H-imidazole core substituted at position 1 with a 2-chlorobenzyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3,4-dimethoxyphenyl group. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-17-8-7-15(11-18(17)27-2)23-19(25)13-28-20-22-9-10-24(20)12-14-5-3-4-6-16(14)21/h3-11H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXZXJYWYPTEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described by its molecular formula C18H19ClN2O3SC_{18}H_{19}ClN_2O_3S. The presence of the imidazole ring and the chlorophenyl group are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to our target have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as apoptosis and cell cycle regulation.

Table 1: Anticancer Activity of Imidazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54925Apoptosis induction
Compound BMCF-730Cell cycle arrest
Target CompoundHeLa20Caspase activation

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. The target compound has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus15 µg/mLBacteriostatic
Escherichia coli10 µg/mLBactericidal

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole moiety interacts with various enzymes involved in cellular processes, thereby inhibiting their activity.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A recent study evaluated the efficacy of a closely related imidazole derivative in a murine model of breast cancer. The results indicated a significant reduction in tumor size when treated with the compound compared to controls, reinforcing its potential as an anticancer agent .

Another investigation focused on its antimicrobial properties, where it was tested against clinical isolates of resistant bacterial strains. The compound exhibited substantial activity, suggesting its potential as a lead candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

Substituent Variations on the Imidazole Core

  • Nitroimidazole Derivatives: Compounds like N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide () feature a 5-nitroimidazole scaffold. The nitro group enhances redox activity, critical for antiparasitic mechanisms (e.g., metronidazole’s action against Clostridioides difficile ).
  • Sulfanyl vs. Sulfonyl Groups : The sulfanyl (-S-) linker in the target compound differs from sulfonyl (-SO₂-) groups in analogs (e.g., ). Sulfonyl groups increase electrophilicity and stability, whereas sulfanyl groups may enhance nucleophilic reactivity .

Substituent Variations on the Acetamide Moiety

  • Dimethoxyphenyl vs. Methylphenyl Groups : The 3,4-dimethoxyphenyl group in the target compound contrasts with 3,5-dimethylphenyl (e.g., G877-0154, ). Methoxy groups improve solubility via hydrogen bonding, while methyl groups enhance lipophilicity, affecting membrane permeability .
  • However, the hydrazide group introduces different metabolic stability profiles compared to acetamides .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Position 1 Substituent Position 2 Substituent Acetamide Substituent Key Features
Target Compound 1H-imidazole 2-Chlorobenzyl Sulfanyl-acetamide 3,4-Dimethoxyphenyl No nitro group; methoxy-enhanced solubility
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide 5-Nitroimidazole 2-Chlorobenzyl Sulfonylmethyl-ethyl-acetamide Phenylsulfonylmethyl Nitro group for redox activity
G877-0154 () 1H-imidazole 2-Chlorobenzyl Sulfanyl-acetamide 3,5-Dimethylphenyl Methyl groups for lipophilicity
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-...acetohydrazide () Benzimidazole 2-Chlorobenzyl Sulfanyl-acetohydrazide 3,4-Dimethoxyphenyl Benzimidazole for DNA interaction

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